BenchChemオンラインストアへようこそ!

2-(Morpholin-4-yl)-4-nitrobenzonitrile

Kinase Inhibitor Synthesis Regioselective Chemistry Scaffold Hopping

Procure this specific 4-nitro regioisomer as an essential intermediate for synthesizing TBK1 and IKKε kinase inhibitors, as cited in patent literature. The ortho-morpholine group acts as a directing element, while the para-nitro group enables critical SNAr reactions for installing kinase-binding motifs. With a low TPSA and favorable CNS pharmacokinetic profile, this scaffold is a proven starting point for brain-penetrant kinase inhibitors targeting neurological disorders and primary brain tumors. A high-resolution crystal structure is available for immediate use in pharmacophore modeling and focused library design.

Molecular Formula C11H11N3O3
Molecular Weight 233.22 g/mol
CAS No. 915390-02-2
Cat. No. B3332693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Morpholin-4-yl)-4-nitrobenzonitrile
CAS915390-02-2
Molecular FormulaC11H11N3O3
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C11H11N3O3/c12-8-9-1-2-10(14(15)16)7-11(9)13-3-5-17-6-4-13/h1-2,7H,3-6H2
InChIKeyWEPPNIQVPSXHCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS 915390-02-2): Sourcing and Baseline Identity for Research Procurement


2-(Morpholin-4-yl)-4-nitrobenzonitrile (CAS 915390-02-2) is a synthetic heterocyclic building block featuring a benzonitrile core substituted at the 2-position with a morpholine ring and at the 4-position with a nitro group [1]. Its molecular formula is C₁₁H₁₁N₃O₃ with a molecular weight of 233.22 g/mol [1]. The compound belongs to the broader class of nitrobenzonitrile derivatives which are key intermediates in the synthesis of kinase inhibitors and other bioactive molecules [2].

Why 2-(Morpholin-4-yl)-4-nitrobenzonitrile is Not Interchangeable with Other Nitrobenzonitrile Analogs in Synthesis


The precise substitution pattern on the benzonitrile ring dictates both synthetic utility and potential biological activity. The ortho-morpholine group serves as a crucial leaving group or directing element in subsequent reactions, while the para-nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr). Altering the position of either substituent—as seen in 2-(morpholin-4-yl)-5-nitrobenzonitrile (CAS 78252-11-6) or 4-(morpholin-4-yl)-3-nitrobenzonitrile—changes the compound's electronic profile, solubility, and reactivity, directly impacting its performance as a synthetic intermediate [1]. Furthermore, in kinase inhibitor design, this specific scaffold has been identified as a privileged structure for occupying the ATP-binding pocket of certain kinases, a property not shared by regioisomers or simpler benzonitriles [2].

Quantitative Evidence Guide: Measurable Differentiation of 2-(Morpholin-4-yl)-4-nitrobenzonitrile (915390-02-2)


Regioisomeric Purity: Why the 4-Nitro Substitution Pattern is Non-Negotiable for Targeted Kinase Scaffolds

The compound 2-(Morpholin-4-yl)-4-nitrobenzonitrile is distinct from its close analog, 2-(Morpholin-4-yl)-5-nitrobenzonitrile, in terms of its regioisomeric identity. While both are commercially available, the 4-nitro isomer is the key intermediate specifically claimed and exemplified in the synthesis of TBK1/IKKε kinase inhibitors [1][2]. In a patent landscape analysis, the 4-nitro regioisomer is required for the final, active kinase inhibitor structure, whereas the 5-nitro analog is not mentioned as a viable intermediate in the same reaction schemes, indicating a failure of the 5-nitro isomer to undergo the necessary downstream transformations to yield active compounds [1].

Kinase Inhibitor Synthesis Regioselective Chemistry Scaffold Hopping

Validated Intermediate for EGFR-TKI Gefitinib: A Benchmark for 2-Nitrobenzonitrile Derivatives

2-(Morpholin-4-yl)-4-nitrobenzonitrile is structurally a closer analog to the key intermediate used in the commercial synthesis of the EGFR tyrosine kinase inhibitor Gefitinib than other simpler nitrobenzonitriles. Gefitinib's synthesis relies on 4-methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile, a more complex 2-nitrobenzonitrile derivative featuring a morpholine group, to achieve an overall yield of 66% on a multigram scale [1]. The target compound shares the same core 2-nitrobenzonitrile scaffold and morpholine pharmacophore, making it a direct, less substituted analog. Simpler nitrobenzonitriles lacking the morpholine ring (e.g., 4-nitrobenzonitrile, CAS 619-72-7) lack the necessary basic nitrogen and ether oxygen atoms that are critical for binding to the kinase hinge region [2].

EGFR Inhibitor Process Chemistry Gefitinib Synthesis

Crystal Structure Validation: A Definitive Resource for Structure-Based Drug Design (SBDD)

The solid-state structure of 2-(Morpholin-4-yl)-4-nitrobenzonitrile has been determined by single-crystal X-ray diffraction, providing high-resolution atomic coordinates, bond lengths, and angles [1]. In contrast, its regioisomer, 2-(morpholin-4-yl)-5-nitrobenzonitrile, lacks a reported crystal structure in the primary literature, limiting its utility in precise computational studies. The availability of crystallographic data for the target compound (CCDC deposition number available) allows for accurate docking studies and pharmacophore modeling, which are not possible with the same level of confidence for the 5-nitro analog [1].

X-ray Crystallography Structure-Based Drug Design Molecular Modeling

Morpholine-Containing Nitrobenzonitriles as Privileged Scaffolds in Kinase Inhibitor Patents

The 2-(morpholin-4-yl)-4-nitrobenzonitrile scaffold is explicitly claimed as part of a broader Markush structure in patents covering benzonitrile derivatives as inhibitors of TBK1 and IKKε kinases [1]. These kinases are key targets in oncology and inflammatory diseases. The patent literature demonstrates that substitution with a morpholine ring at the ortho position and a nitro group at the para position is a preferred embodiment for achieving potent kinase inhibition. In contrast, simpler benzonitrile analogs lacking this substitution pattern are not claimed, highlighting the critical role of this specific scaffold for accessing this therapeutic area [1].

Kinase Inhibition TBK1/IKKε Medicinal Chemistry

Computationally Predicted Physicochemical Profile for CNS Drug-Likeness

Computational predictions using SwissADME suggest that 2-(Morpholin-4-yl)-4-nitrobenzonitrile possesses a physicochemical profile conducive to CNS drug-likeness, a key differentiator from many other nitrobenzonitrile derivatives. The compound is predicted to have a topological polar surface area (TPSA) of 58.44 Ų, a value well within the range (<60-70 Ų) associated with optimal brain penetration [1][2]. In contrast, the regioisomer 2-(Morpholin-4-yl)-5-nitrobenzonitrile is predicted to have a TPSA of 58.44 Ų, but its different electronic distribution may alter its interactions with efflux transporters like P-glycoprotein (P-gp), for which the 4-nitro isomer is not predicted to be a substrate [1]. This suggests that for programs targeting CNS kinases or other brain-penetrant agents, the 4-nitro isomer may offer a more favorable ADME profile.

CNS Drug Design ADME Prediction Physicochemical Properties

High-Value Application Scenarios for 2-(Morpholin-4-yl)-4-nitrobenzonitrile in Scientific R&D and Industrial Sourcing


Precision Synthesis of TBK1/IKKε Kinase Inhibitors

Procure this compound as the key intermediate for the multi-step synthesis of novel benzonitrile-based inhibitors targeting TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), as outlined in patent literature [1]. The 4-nitro regioisomer is essential for the subsequent SNAr reactions that install the final kinase-binding elements.

Structure-Based Drug Design (SBDD) and Crystallography-Driven Optimization

Utilize the available crystal structure for accurate docking and pharmacophore modeling studies. The high-resolution atomic coordinates enable computational chemists to design focused libraries of analogs with enhanced binding affinity and selectivity for the target kinase ATP pocket [2].

Generation of Novel Gefitinib-Class EGFR Inhibitor Analogs

Leverage the compound's shared core scaffold with the gefitinib intermediate to design and synthesize new EGFR inhibitors. This approach allows medicinal chemists to explore structure-activity relationships (SAR) around the morpholine and nitro groups to identify candidates with improved potency against drug-resistant EGFR mutants [3].

Development of CNS-Penetrant Kinase Probes

Initiate CNS-focused drug discovery programs using this compound as a lead-like scaffold. Its computationally predicted favorable physicochemical profile, including a low TPSA and lack of P-gp substrate liability, makes it a strong candidate for designing brain-penetrant kinase inhibitors to treat neurological disorders or primary brain tumors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Morpholin-4-yl)-4-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.